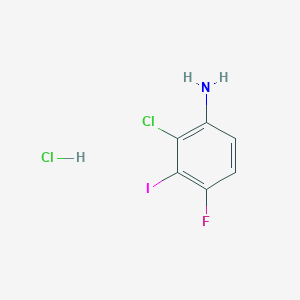
2-Chloro-4-fluoro-3-iodoaniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-fluoro-3-iodoaniline hydrochloride: is a chemical compound with the molecular formula C6H5Cl2FIN and a molecular weight of 307.92 g/mol . This compound is a derivative of aniline, where the aniline ring is substituted with chlorine, fluorine, and iodine atoms at the 2, 4, and 3 positions, respectively. It is commonly used in various chemical syntheses and research applications due to its unique reactivity and properties.
作用機序
Target of Action
It belongs to the family of aniline-based compounds, which are often used in the synthesis of pharmaceuticals and dyes. They can interact with various biological targets depending on their specific substitutions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-fluoro-3-iodoaniline hydrochloride . Factors such as temperature, pH, and the presence of other substances can affect its stability and activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-3-iodoaniline hydrochloride typically involves multi-step reactions starting from commercially available aniline derivatives. One common synthetic route includes:
Halogenation: Aniline is first subjected to halogenation to introduce chlorine and fluorine atoms at the desired positions. This can be achieved using reagents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions.
Iodination: The halogenated intermediate is then iodinated using iodine (I2) or an iodine-containing reagent like sodium iodide (NaI) in the presence of an oxidizing agent such as hydrogen peroxide (H2O2).
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for industrial applications.
化学反応の分析
Types of Reactions
2-Chloro-4-fluoro-3-iodoaniline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with a different aryl or alkyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH), potassium carbonate (K2CO3), and various organometallic reagents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Major Products Formed
Substitution: Formation of various substituted aniline derivatives.
Oxidation: Formation of nitro, nitroso, or other oxidized derivatives.
Reduction: Formation of amine or other reduced derivatives.
科学的研究の応用
2-Chloro-4-fluoro-3-iodoaniline hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis to create complex molecules and materials.
Biology: Employed in the synthesis of biologically active compounds for drug discovery and development.
Medicine: Investigated for its potential therapeutic properties and used in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
類似化合物との比較
2-Chloro-4-fluoro-3-iodoaniline hydrochloride can be compared with other halogenated aniline derivatives, such as:
- 2-Chloro-4-fluoroaniline
- 2-Chloro-3-iodoaniline
- 4-Fluoro-3-iodoaniline
Uniqueness
The presence of three different halogen atoms (chlorine, fluorine, and iodine) in this compound makes it unique compared to other similar compounds. This unique combination of halogens provides distinct reactivity and properties, making it valuable in various chemical syntheses and research applications.
特性
IUPAC Name |
2-chloro-4-fluoro-3-iodoaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFIN.ClH/c7-5-4(10)2-1-3(8)6(5)9;/h1-2H,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIHXFGALAWREP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)I)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2FIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2922068.png)
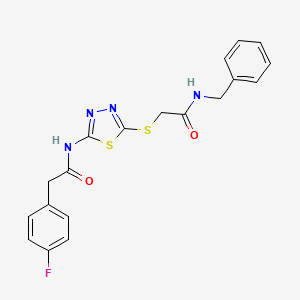
![methyl N-[4-({3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl)phenyl]carbamate](/img/structure/B2922072.png)
![{[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine](/img/structure/B2922074.png)

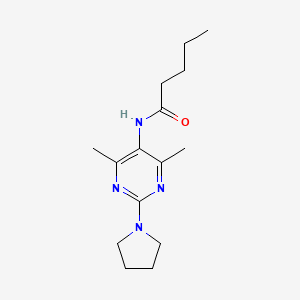
![6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2922078.png)

![5-cyclopropyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2922081.png)
![5-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide;hydrochloride](/img/structure/B2922082.png)
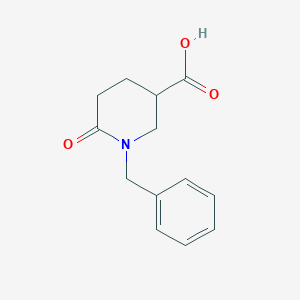
![(2-Azaspiro[4.5]decan-3-yl)methanol](/img/structure/B2922085.png)
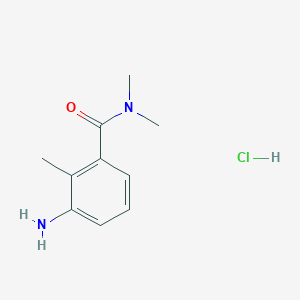
![N-(3-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2922089.png)
